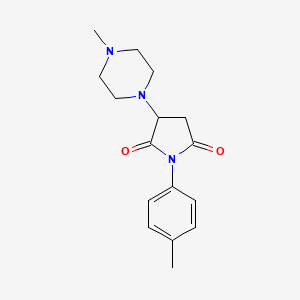
1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as MPP, is a chemical compound that belongs to the family of pyrrolidinediones. It is widely used in scientific research due to its unique properties and potential applications.
作用機序
1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a modulator of GABA-A receptors, which are involved in the modulation of neurotransmitter activity in the brain. It binds to the receptor and enhances the activity of GABA, resulting in an increase in chloride ion influx and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and anxiolytic and sedative effects.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to have anticonvulsant effects and to improve learning and memory in animal models of Alzheimer's disease. 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to increase the activity of GABA-A receptors, resulting in an increase in chloride ion influx and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and anxiolytic and sedative effects.
実験室実験の利点と制限
1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. It has also been extensively studied, and its mechanism of action is well-understood. However, 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has some limitations. It has a short half-life, which can make it difficult to study in vivo. Additionally, 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have potential side effects, such as respiratory depression and cognitive impairment.
将来の方向性
There are several future directions for the study of 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. One potential application is in the development of new drugs targeting GABA-A receptors. 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have a high affinity for these receptors, making it a promising candidate for drug development. Additionally, 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione could be further studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the synthesis of new derivatives of 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione could lead to the development of compounds with improved pharmacological properties.
合成法
The synthesis of 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione involves the reaction of 4-methylphenylhydrazine with succinic anhydride, followed by the reaction with 4-methylpiperazine. The product is then purified by recrystallization to obtain pure 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. This method has been optimized to yield high purity and high yield of 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione.
科学的研究の応用
1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of other compounds, such as inhibitors of protein kinase C and inhibitors of phosphodiesterase. 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been used as a ligand for the development of new drugs targeting GABA-A receptors. Additionally, 1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(4-methylphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-3-5-13(6-4-12)19-15(20)11-14(16(19)21)18-9-7-17(2)8-10-18/h3-6,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFCGIPJOJEPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-piperazin-1-yl)-1-p-tolyl-pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5058828.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]acetamide](/img/structure/B5058840.png)
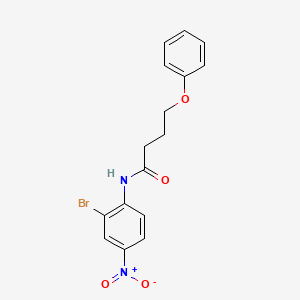
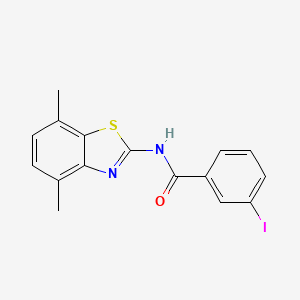
![1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5058857.png)
![methyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5058858.png)
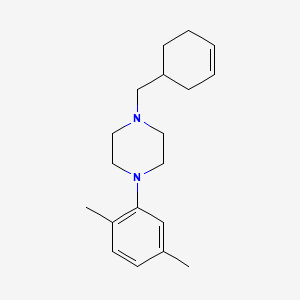
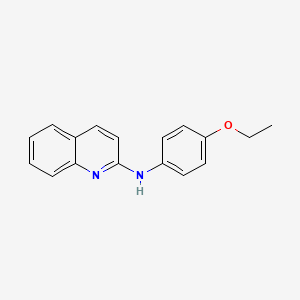
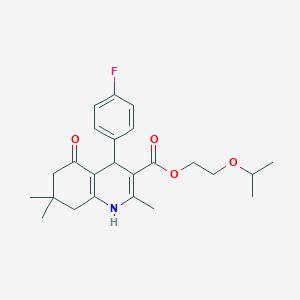
![N-{(1S)-3-methyl-1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]butyl}acetamide](/img/structure/B5058872.png)
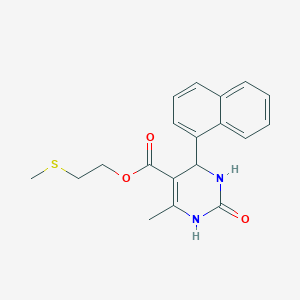
![(3S*,4S*)-1-(cyclobutylcarbonyl)-4-[(5-isoquinolinylmethyl)(methyl)amino]-3-pyrrolidinol](/img/structure/B5058883.png)
![11-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5058888.png)